molecular formula C10H13NO B12434714 1-(2-Methoxyphenyl)prop-2-EN-1-amine

1-(2-Methoxyphenyl)prop-2-EN-1-amine

Cat. No.: B12434714
M. Wt: 163.22 g/mol
InChI Key: LHCHYYIHARJJIL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)prop-2-EN-1-amine typically involves the reaction of 2-methoxybenzaldehyde with nitromethane under basic conditions to form 2-methoxy-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to reduce the nitro group to an amine. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyphenyl)prop-2-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby exerting its effects on the central nervous system .

Comparison with Similar Compounds

  • 1-(2-Hydroxyphenyl)prop-2-EN-1-amine
  • 1-(2-Methylphenyl)prop-2-EN-1-amine
  • 1-(2-Ethoxyphenyl)prop-2-EN-1-amine

Comparison: 1-(2-Methoxyphenyl)prop-2-EN-1-amine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s biological activity, making it a valuable molecule for medicinal chemistry research .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(2-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3

InChI Key

LHCHYYIHARJJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C=C)N

Origin of Product

United States

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